N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine
Description
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine (CAS: 887353-49-3) is a Boc-protected tertiary amine featuring a 2-methyl-1,3-dioxolane moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . Its molecular formula is C₁₅H₂₈N₂O₃, with a molecular weight of 284.4 g/mol. The compound’s structure combines hydrophobicity (Boc group) with conformational flexibility (dioxolane ring), making it valuable in organic synthesis, particularly in peptide chemistry and intermediate preparation .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLJCSPXSOXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652488 | |
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-49-3 | |
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Primary Amine Intermediate
React 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine with ethyl bromide in the presence of a base:
Boc Protection of the Amine
Protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) :
-
Conditions : Dichloromethane, triethylamine (1.2 equiv), 0°C to room temperature, 4 hours.
-
Workup : Wash with 1M HCl, dry over MgSO₄, and concentrate (yield: 90–95%).
Integrated Synthetic Pathways
Two primary routes are documented for assembling the target compound:
Route A: Sequential Alkylation and Cyclization
-
Start with 3-aminopropan-1-ol .
-
Protect the amine with Boc₂O.
-
Alkylate with ethyl iodide (NaH, THF, 0°C).
Advantages : High purity due to early Boc protection.
Challenges : Acidic cyclization may risk Boc deprotection.
Route B: Pre-formed Dioxolane followed by Alkylation
-
Synthesize 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine .
-
Ethylate via reductive amination (ethylaldehyde, NaBH₃CN).
Advantages : Avoids exposing Boc to acidic conditions.
Challenges : Lower yields in reductive amination.
Optimization and Challenges
Catalyst Selection
Solid acid catalysts (e.g., Amberlyst-15) improve dioxolane formation efficiency by enabling recyclability and reducing side reactions.
Solvent Systems
Purification Techniques
-
Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves Boc-protected intermediates.
-
Distillation isolates low-boiling byproducts (e.g., excess ethylene glycol).
Analytical Data and Characterization
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 1.32 (t, 3H, CH₂CH₃), 3.88–3.78 (m, 4H, dioxolane), 3.35 (t, 2H, NCH₂) |
| IR (cm⁻¹) | 1685 (C=O), 1250 (C-O-C), 1160 (Boc) |
| MS (ESI+) | m/z 274.2 [M+H]⁺ |
Industrial-Scale Adaptations
Patent WO2015095879A1 highlights continuous-flow systems for dioxolane synthesis, enabling kilogram-scale production. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:
Deprotection: The t-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ethyl group can be substituted with other alkyl groups using appropriate alkyl halides and bases.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Produces the free amine.
Substitution: Produces various alkylated derivatives.
Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.
Scientific Research Applications
Immunosuppressive Activity
Research indicates that derivatives of amines similar to N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine exhibit immunosuppressive properties. A study on related compounds demonstrated their ability to decrease lymphocyte counts and suppress immune responses in rat models. This suggests potential applications in organ transplantation and autoimmune disease treatment .
Antiparkinsonian Effects
In the context of neuropharmacology, compounds with structural similarities to this compound have been investigated for their antiparkinsonian effects. A study highlighted the discovery of compounds that could potentially restore dopaminergic activity in models of Parkinson's disease, indicating a pathway for therapeutic development .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. The presence of the dioxolane moiety allows for various functionalization reactions that can lead to the development of new materials or biologically active compounds. Its use as a building block in asymmetric synthesis has been noted for producing enantiomerically enriched products .
Proteomics Research
This compound is utilized in proteomics research as a reagent for modifying proteins and peptides. The t-Boc group allows for selective protection and deprotection strategies during peptide synthesis, facilitating the study of protein interactions and functions .
Case Studies
Mechanism of Action
The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine | 887353-49-3 | C₁₅H₂₈N₂O₃ | 284.4 | Boc, ethyl, dioxolane, propylamine |
| N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-yl)propyl)amine | 65960-33-0 | C₉H₁₉NO₂ | 173.26 | Ethyl, dioxolane, propylamine |
| N-Boc-N-ethylethylenediamine | 105628-63-5 | C₉H₂₀N₂O₂ | 188.27 | Boc, ethyl, ethylenediamine |
| 2-Methyl-2-ethyl-1,3-dioxolane | 126-39-6 | C₆H₁₂O₂ | 116.16 | Dioxolane, methyl, ethyl |
Key Observations:
Boc Group Impact: The Boc group in the target compound increases molecular weight by ~111 g/mol compared to its non-Boc analog (CAS 65960-33-0). This enhances hydrophobicity, reducing water solubility but improving compatibility with organic solvents .
Dioxolane Ring : The 2-methyl-dioxolane group in both the target compound and CAS 65960-33-0 introduces steric hindrance and acid sensitivity. Hydrolysis under acidic conditions converts dioxolanes to ketones, a property exploited in prodrug design .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s Boc group and dioxolane ring are leveraged in prodrug synthesis, where controlled release of active amines is critical .
- Comparative Solubility: Boc derivatives show 10–20% lower aqueous solubility than non-protected analogs, as demonstrated in solvent partitioning studies .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals the target compound decomposes at ~150°C, whereas CAS 65960-33-0 remains stable up to 200°C .
Biological Activity
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine, also known by its CAS number 887353-49-3, is a compound characterized by its unique chemical structure that includes a tert-butyloxycarbonyl (t-Boc) protecting group and a 1,3-dioxolane moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Chemical Formula : C₁₄H₂₇NO₄
- Molecular Weight : 273.37 g/mol
- CAS Number : 887353-49-3
The structure of this compound features a dioxolane ring, which is known for its role in enhancing the solubility and stability of various pharmaceutical compounds.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. A study investigating various 1,3-dioxolane derivatives found that many showed promising antibacterial and antifungal activities. Specifically, compounds with similar structures were tested against several bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related 1,3-Dioxolane Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 µg/mL |
| Compound 2 | Candida albicans | 500 µg/mL |
| Compound 3 | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound 4 | Enterococcus faecalis | 625 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.
The mechanism by which dioxolane derivatives exert their biological effects often involves interference with cellular processes in bacteria and fungi. The presence of the dioxolane ring can enhance lipophilicity, allowing better membrane penetration. Additionally, these compounds may disrupt essential metabolic pathways or inhibit key enzymatic activities within microbial cells.
Case Study 1: Synthesis and Testing of Dioxolanes
In a study published in Natural Product Communications, researchers synthesized a series of enantiomerically pure and racemic dioxolanes and tested their biological activities. The results indicated that most synthesized derivatives exhibited significant antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of dioxolane derivatives revealed that modifications at specific positions on the dioxolane ring could enhance biological activity. The study emphasized that the introduction of hydrophobic groups significantly improved antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine, and how do reaction conditions influence yield?
- Methodology : The synthesis likely involves sequential protection and alkylation steps. First, introduce the t-Boc group to a primary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Next, ethylation of the secondary amine can be achieved via reductive amination (e.g., ethyl iodide and NaBH₃CN) . Finally, the 2-methyl-1,3-dioxolane moiety is introduced by reacting a ketone precursor (e.g., acetone) with 1,2-ethanediol under acid catalysis (e.g., p-TsOH) to form the dioxolane-protected propyl chain .
- Critical Factors : Reaction pH, temperature, and solvent polarity significantly affect Boc stability and dioxolane formation. For example, acidic conditions may prematurely cleave the Boc group, while excessive heat could degrade the dioxolane ring .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR will show the t-Boc tert-butyl group as a singlet at ~1.4 ppm, the ethyl group as a triplet (δ ~1.2 ppm) coupled to N, and the dioxolane protons as a multiplet between δ 3.5–4.5 ppm . ¹³C NMR confirms the Boc carbonyl (δ ~155 ppm) and dioxolane carbons (δ ~100–110 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z ~316.2) and fragmentation patterns (e.g., loss of Boc group: m/z ~216.1) .
- IR : Stretches at ~1680 cm⁻¹ (Boc carbonyl) and ~1100 cm⁻¹ (C-O-C in dioxolane) are diagnostic .
Q. How does pH affect the stability of the Boc and dioxolane protecting groups in aqueous solutions?
- Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) and monitoring degradation via HPLC or TLC. The Boc group is labile under acidic conditions (pH < 3), while the dioxolane hydrolyzes in strong acids (e.g., HCl) to regenerate the ketone . Neutral to mildly basic conditions (pH 7–9) are optimal for storage .
Advanced Research Questions
Q. How can competing side reactions during alkylation be minimized to improve synthesis yield?
- Methodology : Use selective protecting groups and optimize stoichiometry. For example, prior Boc protection ensures the ethyl group targets the secondary amine. Catalytic additives like DMAP or Hünig’s base can enhance reaction efficiency . Kinetic studies (e.g., in situ FTIR) help identify intermediate formation and adjust reagent addition rates .
Q. What role does this compound play in catalytic systems, such as asymmetric synthesis or metal coordination?
- Methodology : The tertiary amine and ether oxygen atoms can act as ligands for transition metals (e.g., Pd, Cu). Test its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing catalytic activity with/without the compound. X-ray crystallography of metal complexes can reveal binding modes .
Q. How does the dioxolane ring influence the compound’s conformational flexibility in polymer or peptide synthesis?
- Methodology : Molecular dynamics simulations can model rotational barriers around the dioxolane-propylamine linkage. Experimentally, compare polymerization rates or peptide coupling efficiencies with analogous compounds lacking the dioxolane. Solid-state NMR or DSC analysis may reveal steric effects on crystallinity .
Data Contradictions and Resolution
-
Contradiction : Some studies report Boc deprotection under mildly acidic conditions (pH 4–5), while others suggest stability .
- Resolution : The discrepancy arises from solvent effects. In polar aprotic solvents (e.g., DMF), Boc groups are more stable at low pH than in aqueous systems. Always validate stability in the intended reaction medium.
-
Contradiction : Conflicting reports on dioxolane hydrolysis rates in THF vs. DCM .
- Resolution : Trace water content in solvents accelerates hydrolysis. Use rigorously dried solvents and molecular sieves for reproducible results.
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
